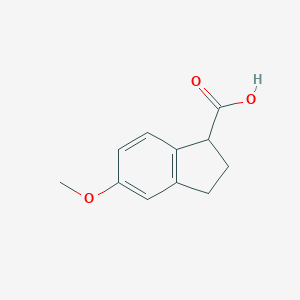

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-3-5-9-7(6-8)2-4-10(9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQZTFAAOCBAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550971 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116854-10-5 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials, proceeding through the key intermediate 5-methoxy-1-indanone, and culminating in the target carboxylic acid. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-methoxy-1-indanone, via an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. The second stage focuses on the conversion of 5-methoxy-1-indanone to the final product, for which a Strecker synthesis approach, involving the formation and subsequent hydrolysis of an α-aminonitrile, is a promising route.

A Technical Guide to the Physicochemical Properties of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in organic synthesis with potential applications in pharmaceutical development.[1] This guide consolidates available data, outlines relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its fundamental properties based on available chemical databases and predictive models.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 116854-10-5 | N/A |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Physical Form | Solid (Predicted) | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| Predicted XLogP3 | 1.7 - 1.8 | [3] |

| Purity | ≥96% (Commercially available) | N/A |

XLogP3 is a computed value that indicates the lipophilicity of a compound; a higher value suggests lower water solubility.

Hazard and Safety Information

Based on classifications for similar chemical structures, this compound may be associated with the following hazards. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling.

-

GHS07 Symbol: Indicates potential for skin irritation, eye irritation, or acute toxicity.[2]

-

Hazard Statement H302: Harmful if swallowed.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following sections detail standardized laboratory methods for determining key physicochemical properties of organic carboxylic acids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a solid compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder and tapped gently on a hard surface to pack a small sample (1-2 mm in height) into the sealed end.[5][6]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[4]

-

Heating: The apparatus is heated rapidly to approach the expected melting point, then the heating rate is slowed to approximately 1-2°C per minute.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[5][6] The melting point is reported as the range T1-T2.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa value quantifies the acidity of the carboxylic acid group. Potentiometric titration is a standard method for its determination.

Methodology:

-

Solution Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.[7] A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[7]

-

Titration Process: The base is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7] This process continues until the pH has passed the equivalence point and stabilized in the basic region.

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The volume of titrant at the half-equivalence point is determined, and the pH at this specific volume is equal to the pKa of the acid.[8] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.[8]

Logical Workflow: Synthesis

This compound serves as an important synthetic intermediate.[1] The diagram below illustrates a generalized, plausible synthetic pathway for indene-1-carboxylic acid derivatives, which involves key chemical transformations.

References

- 1. This compound [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - 5-methoxy-2,3-dihydro-1h-indene-2-carboxylic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. web.williams.edu [web.williams.edu]

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid and its Derivatives

Introduction

This compound is a chemical intermediate, serving as a crucial structural scaffold in the synthesis of more complex, pharmacologically active molecules. While the compound itself is not recognized for a direct mechanism of action, its principal significance in the field of drug development lies in its role as a precursor for a promising class of therapeutic agents: selective Prostaglandin E Receptor 4 (EP4) antagonists .

This technical guide will, therefore, focus on the mechanism of action of the EP4 receptor, the signaling pathways it governs, and how antagonists derived from scaffolds like this compound modulate its activity to achieve therapeutic effects. The primary audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

The Target: Prostaglandin E2 and the EP4 Receptor

Prostaglandin E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, playing a pivotal role in a multitude of physiological and pathological processes. Its effects are particularly prominent in inflammation, pain perception, immune responses, and cancer progression.[1][2]

PGE2 exerts its diverse functions by binding to four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[3][4][5] The EP4 receptor is widely distributed throughout the body, with notable expression in the gastrointestinal tract, uterus, skin, and various immune cells.[6][7] Its unique signaling capabilities make it a key target for therapeutic intervention.

Core Mechanism: EP4 Receptor Signaling Pathways

The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular signaling events. Unlike some other EP receptors, EP4 can couple to multiple G-proteins, leading to the activation of both canonical and non-canonical pathways. This signaling diversity underpins its varied biological roles.[3][4][5]

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[5][6]

-

Activation: Upon PGE2 binding, the EP4 receptor undergoes a conformational change, activating Gαs.

-

Adenylyl Cyclase Stimulation: The activated Gαs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[1][2][8]

-

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6]

-

Downstream Effects: PKA phosphorylates a variety of downstream targets, including the cAMP-responsive element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation, cell survival, and proliferation.[6]

This pathway is central to EP4-mediated effects such as vasodilation and immunomodulation.[3][6]

Non-Canonical Signaling Pathways

Emerging evidence demonstrates that EP4 can also signal through alternative pathways, providing a basis for its unique and complex functions.

-

PI3K Pathway: The EP4 receptor can activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical for cell survival, growth, and migration.[5][9] This signaling can occur independently of cAMP.[9]

-

β-Arrestin Pathway: Like many GPCRs, the EP4 receptor is thought to engage β-arrestin, which can mediate receptor desensitization and initiate distinct signaling cascades.[3][4][5]

-

EPRAP-Mediated Signaling: In macrophages, the EP4 receptor interacts with a unique cytoplasmic protein known as EP4 receptor-associated protein (EPRAP). This interaction mediates anti-inflammatory effects by suppressing certain immune responses, a process that is notably independent of the canonical cAMP/PKA pathway.[6]

Mechanism of Action of EP4 Receptor Antagonists

EP4 receptor antagonists are competitive inhibitors that selectively bind to the EP4 receptor, thereby blocking the endogenous ligand, PGE2, from binding and initiating downstream signaling.[1] This blockade effectively mitigates the physiological and pathological consequences of excessive PGE2-EP4 signaling.

The therapeutic outcomes of EP4 antagonism include:

-

Anti-Inflammatory Effects: By preventing PGE2 binding, antagonists reduce the production of pro-inflammatory cytokines, making them valuable for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease (IBD).[1]

-

Analgesia: PGE2 is a key mediator of pain and hyperalgesia. EP4 antagonists can reduce pain perception, offering a potential treatment for chronic pain conditions.[1]

-

Anti-Tumor Activity: In the tumor microenvironment (TME), PGE2 promotes cancer progression by suppressing the immune system and promoting angiogenesis.[1][10] EP4 antagonists can reverse this immunosuppression by inhibiting the negative effects of PGE2 on crucial anti-tumor immune cells (e.g., CD8+ T cells, NK cells) and myeloid-derived suppressor cells (MDSCs).[2][10][11] This action makes them a promising strategy for cancer immunotherapy, especially in combination with immune checkpoint inhibitors.[2][10]

Quantitative Data: Potency of Selective EP4 Antagonists

The potency of EP4 antagonists is typically determined through in vitro functional assays that measure the inhibition of PGE2-induced signaling. The half-maximal inhibitory concentration (IC50) is a key metric.

| Compound/Reference | Assay Type | Species | IC50 Value |

| L001[12] | CRE Luciferase Assay | Human | 7.29 ± 0.64 nM |

| L001[12] | Calcium Flux Assay | Human | 1.47 ± 0.02 nM |

| L001[12] | Calcium Flux Assay | Mouse | 3.20 ± 0.28 nM |

| L001[12] | Calcium Flux Assay | Rat | 14.25 ± 0.88 nM |

| E7046[12] | CRE Reporter Assay | Human | 40.6 ± 14.8 nM |

| Compound 36[2] | cAMP Functional Assay | Human | 47.1 nM |

| Compound 1[13] | cAMP Functional Assay | Human | ~6 nM |

| Compound 2[13] | cAMP Functional Assay | Human | ~6 nM |

| CJ-023,423[13] | cAMP Functional Assay | Human | 12 nM |

Experimental Protocols

Characterizing the mechanism of action of EP4 antagonists involves a series of well-defined experimental procedures.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity of a compound for the EP4 receptor.

-

Objective: To measure the ability of an antagonist to displace a radiolabeled ligand ([³H]-PGE2) from the EP4 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line engineered to overexpress the human EP4 receptor (e.g., HEK293 cells).

-

Incubation: In a 96-well plate format, incubate the membrane preparation with a constant concentration of [³H]-PGE2 and a serial dilution of the test antagonist.[13]

-

Equilibration: Allow the reaction to incubate for a set period (e.g., 90 minutes at 25°C) to reach binding equilibrium.[13]

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Plot the percentage of inhibition against the antagonist concentration to calculate the Ki (inhibitory constant).

-

Protocol 2: Cell-Based cAMP Functional Assay

This assay measures the functional ability of an antagonist to block PGE2-induced signal transduction.

-

Objective: To quantify the inhibition of PGE2-stimulated cAMP production in cells expressing the EP4 receptor.

-

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the human EP4 receptor cDNA in appropriate media.[13]

-

Antagonist Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with a serial dilution of the EP4 antagonist for a defined period.

-

Agonist Stimulation: Add PGE2 at a concentration known to produce a submaximal response (typically EC80) to all wells except the negative control.[13] Incubate for a short period (e.g., 20 minutes at room temperature).[13]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a competitive Enzyme Immunoassay (EIA) or a reporter gene assay (e.g., CRE-luciferase or SEAP).[12][14][15][16]

-

Data Analysis: Calculate the percent inhibition of the PGE2 response at each antagonist concentration and perform a non-linear regression to determine the IC50 value.[13]

-

Conclusion

This compound is a valuable chemical entity, not for its own biological activity, but as a foundational element for synthesizing potent and selective EP4 receptor antagonists. The EP4 receptor is a critical node in signaling pathways that drive inflammation, pain, and cancer. Antagonists that block this receptor's activity prevent the downstream cascades initiated by PGE2, leading to significant anti-inflammatory, analgesic, and anti-tumor effects. The continued exploration of molecules derived from this and related scaffolds holds substantial promise for the development of novel therapeutics to address a range of unmet medical needs.

References

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. What are EP4 agonists and how do they work? [synapse.patsnap.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. mdpi.com [mdpi.com]

- 13. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 14. caymanchem.com [caymanchem.com]

- 15. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]

- 16. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]

The Biological Potential of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold is a promising, yet relatively underexplored, chemotype in drug discovery. While extensive research on this specific substitution pattern is limited, analysis of structurally related indane and methoxy-substituted aromatic carboxylic acid derivatives reveals significant potential for a range of biological activities. This technical guide consolidates the available data on related compounds to provide a comprehensive overview of the potential therapeutic applications, experimental considerations, and future research directions for derivatives of this compound. The primary focus of related analogs appears to be in the realm of anti-inflammatory and analgesic discovery, with plausible extensions into anticancer and other therapeutic areas.

Potential Therapeutic Applications

Anti-inflammatory and Analgesic Activity

The indan-1-carboxylic acid core is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The marketed NSAIDs Sulindac and Clidanac feature this core structure, highlighting its clinical relevance. Methoxy-substitution on the aromatic ring of indan derivatives has been investigated as a strategy to enhance analgesic and anti-inflammatory potency. Research on various methoxy-substituted indan derivatives suggests that these compounds can exhibit significant pharmacological activities.

Anticancer Activity

Derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. While the most potent compounds in these studies feature a 4,5,6-trimethoxy substitution pattern and lack a carboxylic acid at the 1-position, this research underscores the potential of the indene core in the design of novel anticancer agents. The cytotoxic and anti-angiogenic properties of these related compounds suggest that derivatives of this compound may also warrant investigation in oncology.

Retinoic Acid Receptor (RAR) Modulation

The 2,3-dihydro-1H-indene scaffold has also been explored for its ability to modulate retinoic acid receptors (RARs), which are important targets in cancer, dermatology, and metabolic diseases. Specifically, derivatives incorporating a methoxy group on the indene ring have been synthesized and evaluated as RARα agonists. This suggests that the this compound core could be a valuable starting point for the design of novel RAR modulators.

Quantitative Data on Related Indane Derivatives

| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (IC50, etc.) | Reference |

| Indan-1-carboxylic Acids | 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) | Anti-inflammatory | - | [1] |

| Indene Acetic Acids | 5-fluoro-2-methyl-1-[(4-methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid (Sulindac) | Anti-inflammatory | - | [1] |

| Dihydro-1H-indene Derivatives | Compound 12d (4,5,6-trimethoxy substitution) | Antiproliferative (against K562 cancer cell line) | IC50 = 0.028 µM | [2] |

| Indene-derived RARα Agonists | 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) | RARα agonist, cell differentiation (NB4 cells) | 68.88% differentiation at 5 µM | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are generalized from studies on related indane carboxylic acid derivatives and can be adapted for the investigation of this compound derivatives.

General Synthesis of Indan-1-Carboxylic Acids

A common synthetic route to indan-1-carboxylic acids starts from the corresponding substituted benzaldehyde. The general workflow is depicted in the diagram below.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of the synthesized compounds can be evaluated by their ability to inhibit COX-1 and COX-2 enzymes.

Signaling Pathways

Cyclooxygenase Pathway in Inflammation

The primary mechanism of action for many indane carboxylic acid-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes. This pathway is central to the inflammatory response.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of related compounds, the most immediate opportunities appear to be in the discovery of new anti-inflammatory and analgesic drugs. Further structure-activity relationship (SAR) studies are warranted to explore the impact of various substitutions on the carboxylic acid and the indene ring system. Moreover, screening of a focused library of these derivatives against other relevant targets, such as those in oncology and metabolic diseases, could unveil novel therapeutic applications. The synthesis and biological evaluation of a diverse set of derivatives are critical next steps to fully elucidate the potential of this chemical class.

References

Spectroscopic Data of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. These predictions are derived from its chemical structure, considering the influence of the methoxy, dihydroindene, and carboxylic acid functional groups, and by comparison with data for structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.1 | Doublet | 1H | Aromatic Proton (C7-H) |

| ~6.8 | Doublet | 1H | Aromatic Proton (C6-H) |

| ~6.7 | Singlet | 1H | Aromatic Proton (C4-H) |

| ~3.9 | Triplet | 1H | Methine Proton (C1-H) |

| ~3.7 | Singlet | 3H | Methoxy Group (-OCH₃) |

| ~3.0 - 2.8 | Multiplet | 2H | Methylene Protons (C3-H₂) |

| ~2.5 - 2.3 | Multiplet | 2H | Methylene Protons (C2-H₂) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 | Carboxylic Acid Carbonyl (C=O) |

| ~158 | Aromatic Carbon (C5) |

| ~145 | Aromatic Carbon (C7a) |

| ~135 | Aromatic Carbon (C3a) |

| ~126 | Aromatic Carbon (C7) |

| ~114 | Aromatic Carbon (C6) |

| ~112 | Aromatic Carbon (C4) |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~45 | Methine Carbon (C1) |

| ~31 | Methylene Carbon (C3) |

| ~30 | Methylene Carbon (C2) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3050 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1610, 1580, 1500 | Medium-Strong | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Aryl Ether) |

| 1200 | Medium | C-O stretch (Carboxylic Acid) |

| 850 - 800 | Strong | C-H bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.0859 |

| [M+Na]⁺ | 215.0678 |

| [M-H]⁻ | 191.0714 |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

¹H NMR Acquisition: A one-dimensional proton spectrum should be acquired. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum should be acquired with proton decoupling. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay - FID) should be processed using appropriate NMR software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Place the sample in the infrared beam path and record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended.

-

Data Acquisition:

-

Direct Infusion: The sample solution can be directly infused into the ion source at a constant flow rate.

-

LC-MS: For complex mixtures, the sample can be introduced through a liquid chromatograph (LC) for separation prior to mass analysis.

-

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions produced. The molecular weight of the compound can be determined from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Visualizations

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Potential fragmentation pathways in mass spectrometry.

Unraveling the Genesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: A Technical Deep-Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery and historical synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a significant molecule in the landscape of organic synthesis and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the foundational chemistry that brought this compound to light, complete with detailed experimental protocols and visual aids to illuminate the core synthetic pathways.

The journey to understanding the origins of this compound begins with the broader history of indanone and indane carboxylic acid synthesis. While a definitive first synthesis of this specific methoxy-substituted derivative remains elusive in readily available literature, its creation is intrinsically linked to the pioneering work on intramolecular cyclization reactions, most notably the Friedel-Crafts reaction.

The Foundational Chemistry: Friedel-Crafts Acylation and its Progeny

The synthesis of the indanone core, a likely precursor to this compound, has its roots in the late 19th century with the discovery of the Friedel-Crafts reaction in 1877. This powerful method for forming carbon-carbon bonds on aromatic rings became a cornerstone of organic synthesis. The first documented synthesis of an indanone from a carboxylic acid derivative was reported in 1939, laying the groundwork for future explorations into substituted indanones.

A pivotal moment in the history of indane carboxylic acid synthesis arrived in 1953 with the work of W. H. Linnell, D. W. Mathieson, and D. T. Modi, who published "A synthesis of indane-1-carboxylic acids." Although the full text of this seminal paper is not widely accessible, its title and citations suggest a focused effort on developing methodologies for this class of compounds. It is highly probable that the synthesis of this compound was either achieved or made conceptually accessible through the principles outlined in this and similar contemporary research.

The most logical and historically consistent synthetic route to this compound involves the intramolecular Friedel-Crafts cyclization of a precursor molecule, 3-(4-methoxyphenyl)propanoic acid. This pathway is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry.

Logical Synthesis Pathway

The logical pathway for the historical synthesis can be broken down into two key stages: the preparation of the precursor, 3-(4-methoxyphenyl)propanoic acid, and its subsequent intramolecular cyclization to form the indanone, which can then be further modified to the target carboxylic acid.

Experimental Protocols

While the precise historical experimental details are not fully documented in accessible literature, the following represents a plausible and technically sound protocol based on established chemical principles of the mid-20th century.

Stage 1: Synthesis of 3-(4-methoxyphenyl)propanoic acid

-

Friedel-Crafts Acylation: To a cooled and stirred mixture of anhydrous aluminum chloride (2.2 mol) in nitrobenzene (500 mL), a solution of anisole (1.0 mol) and succinic anhydride (1.0 mol) in nitrobenzene (250 mL) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours and then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid, 3-(4-methoxybenzoyl)propanoic acid, is collected by filtration, washed with water, and dried.

-

Clemmensen Reduction: The 3-(4-methoxybenzoyl)propanoic acid (1.0 mol) is refluxed with amalgamated zinc (200 g) and concentrated hydrochloric acid (500 mL) for 24 hours. The reaction mixture is then cooled, and the solid product, 3-(4-methoxyphenyl)propanoic acid, is collected by filtration, washed with water, and recrystallized from ethanol.

Stage 2: Synthesis of this compound

-

Intramolecular Friedel-Crafts Cyclization: 3-(4-methoxyphenyl)propanoic acid (1.0 mol) is heated with polyphosphoric acid (500 g) at 100°C with vigorous stirring for 2 hours. The hot mixture is poured onto crushed ice, and the resulting precipitate, 5-methoxy-1-indanone, is collected by filtration, washed with water, and purified by distillation under reduced pressure.

-

Conversion to the Carboxylic Acid: The 5-methoxy-1-indanone can be converted to the target carboxylic acid through various methods known at the time, such as the Reformatsky reaction with a haloacetic ester followed by hydrolysis, or by conversion to the corresponding cyanohydrin, followed by hydrolysis and reduction.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Anisole | C₇H₈O | 108.14 | -37 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 119-121 |

| 3-(4-methoxybenzoyl)propanoic acid | C₁₁H₁₂O₄ | 208.21 | 146-148 |

| 3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 102-104 |

| 5-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 109-112 |

| This compound | C₁₁H₁₂O₃ | 192.21 | (Varies with enantiomeric form) |

Conclusion

The discovery and synthesis of this compound are a testament to the enduring power of fundamental organic reactions. While the exact historical record of its first synthesis requires further archival research, the logical synthetic pathways, rooted in the principles of the Friedel-Crafts reaction, provide a clear and technically sound reconstruction of its likely genesis. This guide serves as a valuable resource for understanding the historical context and the practical chemistry behind this important molecule.

About [Your Organization]

Contact:

[Title]

[Email]

[Phone Number]

Potential Therapeutic Targets of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a small molecule belonging to the indane class of compounds. While direct pharmacological studies on this specific molecule are limited in publicly available literature, the indane scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the current understanding of the therapeutic potential of indane derivatives and proposes a strategic approach for the investigation of this compound. Drawing from structure-activity relationships of analogous compounds, this document outlines potential therapeutic targets in oncology, inflammation, and neurodegenerative diseases. Detailed experimental protocols for the evaluation of these potential activities are provided to facilitate further research and drug discovery efforts.

Introduction

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure provides a fixed orientation for pendant functional groups, enabling precise interactions with biological targets.[1] Modifications to the indane core, including the introduction of methoxy and carboxylic acid moieties, can significantly influence the pharmacological profile of the resulting derivatives. This guide focuses on the potential therapeutic applications of this compound, a compound for which specific biological data is not yet widely available. By examining the established activities of structurally related indane and indole derivatives, we can infer and propose likely therapeutic targets and pathways for investigation.

Potential Therapeutic Areas and Targets

Based on the biological activities of structurally similar compounds, this compound is a candidate for investigation in the following therapeutic areas:

Anti-Inflammatory and Analgesic Activity

Indane carboxylic acid derivatives have been explored for their anti-inflammatory and analgesic properties. Some analogues have shown potent activity, suggesting that this compound may also modulate inflammatory pathways. The primary molecular targets in this area are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.

Anticancer Activity

The indane scaffold is present in various compounds with demonstrated anticancer activity.[3][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3] Potential molecular targets for indane derivatives in oncology are diverse and can include protein kinases, transcription factors, and enzymes involved in cellular metabolism and signaling.

Neuroprotective Effects

Certain aminoindane derivatives, such as 5-methoxy-2-aminoindane (MEAI), have been investigated for their psychoactive and neuroprotective properties.[5] While the carboxylic acid moiety in the target compound significantly alters its chemical properties compared to an amino group, the shared 5-methoxyindane core suggests that neuroprotective potential should not be ruled out. Potential mechanisms could involve the modulation of neurotransmitter systems or pathways involved in neuronal survival and plasticity.

Quantitative Data Summary

| Assay Type | Target | Parameter | Value (μM) | Reference Compound | Value (μM) |

| Anti-Inflammatory | COX-1 (ovine) | IC50 | N/A | Indomethacin | N/A |

| Anti-Inflammatory | COX-2 (human) | IC50 | N/A | Celecoxib | N/A |

| Anticancer | MCF-7 (Breast) | IC50 | N/A | Doxorubicin | N/A |

| Anticancer | A549 (Lung) | IC50 | N/A | Cisplatin | N/A |

| Anticancer | DU145 (Prostate) | IC50 | N/A | Docetaxel | N/A |

| Neuroprotection | SH-SY5Y (Neuroblastoma) | EC50 | N/A | Rasagiline | N/A |

N/A: Not Available

Experimental Protocols

To elucidate the therapeutic potential of this compound, the following detailed experimental protocols are recommended.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human) enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (this compound)

-

Reference inhibitors (Indomethacin for COX-1, Celecoxib for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), heme, and varying concentrations of the test compound or reference inhibitor.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm every minute for 10 minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the test compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, DU145)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

This protocol evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Test compound

-

Hydrogen peroxide (H₂O₂)

-

MTT or other viability assay reagents

Procedure:

-

Plate the neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 24 hours).

-

Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the medium.

-

Incubate for a further 24 hours.

-

Assess cell viability using the MTT assay as described in section 4.2.

-

Calculate the percentage of neuroprotection afforded by the test compound at each concentration and determine the EC50 value.

Visualizations

Proposed Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the potential site of action for this compound within the arachidonic acid cascade, a key inflammatory pathway.

Caption: Potential inhibition of COX enzymes by the test compound.

Experimental Workflow for Compound Screening

The diagram below outlines a logical workflow for the initial screening and evaluation of this compound.

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to known bioactive indane derivatives provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, or neuroprotective agent. The experimental protocols and strategic workflow outlined in this guide offer a clear path forward for researchers to elucidate the pharmacological profile of this compound and to determine its potential for future drug development. The systematic evaluation of its activity against targets such as the COX enzymes and its cytotoxic effects on relevant cancer cell lines will be crucial first steps in unlocking the therapeutic value of this promising molecule.

References

- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Substituted Indene-1-Carboxylic Acids for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current state of research on substituted indene-1-carboxylic acids, a class of compounds with significant potential in drug discovery. This document covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on providing actionable information for researchers in the field.

Synthesis of Substituted Indene-1-Carboxylic Acids

The synthesis of the indene scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of the core ring system and the introduction of various substituents.

General Synthetic Strategies

Several key strategies are employed for the synthesis of substituted indenes, which can be subsequently functionalized to yield indene-1-carboxylic acids. These include:

-

One-Pot Syntheses: Efficient one-pot procedures have been developed for the creation of indenol derivatives starting from 1-hydroxy-1H-indene-2-carboxylic acid. This can involve esterification with various alcohols in the presence of an acid catalyst.

-

Cyclization Reactions: Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes offers a mild and efficient route to substituted indenes. Another approach involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by air-stable metal salts like PtCl₂.

-

Palladium-Catalyzed Cross-Coupling and Metathesis: Readily available phenols can be used as starting materials in a sequence involving a Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis to construct functionalized indene derivatives.

-

From 1-Indanones: The synthesis of 1-indanones, which can be precursors to indenes, can be achieved through methods like the Friedel–Crafts acylation of arenes with α,β-unsaturated acid chlorides or the cyclization of hydrocinnamic acids.

Detailed Experimental Protocols

While a comprehensive repository of detailed protocols is beyond the scope of this guide, the following examples illustrate common synthetic methodologies.

Example 1: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid [1]

This protocol describes the synthesis of a specific substituted indene-2-carboxylic acid, which can be a valuable intermediate.

-

Reaction: A mixture of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (1.53 mmol), tert-butyl acetoacetate (1.91 mmol) in triethylamine (1.35 mL), and acetic anhydride (2.04 mL) is stirred at room temperature for 72 hours.

-

Workup: A 2 N solution of HCl (10 mL) is added, and the reaction mixture is stirred at 70 °C for 2 hours.

-

Isolation: After cooling to room temperature, the solid product is filtered off and washed with water.

Example 2: General Procedure for the Synthesis of Indene Amino Acid Derivatives

The following procedure was used for the synthesis of a series of indene amino acid derivatives investigated as succinate dehydrogenase inhibitors.

-

Amide Coupling: To a solution of 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid (0.9 mmol) in DCM (5 mL) is added N-(3-(dimethylamino)propyl)-n′-ethylcarbodiimide hydrochloride (EDCI, 2.1 mmol), 1-Hydroxybenzotriazole (HOBt, 2.4 mmol), and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) at 0 °C.

-

Addition of Amine: After 1 hour, substituted phenylhydrazine hydrochloride is added to the reaction mixture.

-

Reaction Completion: The mixture is allowed to warm to room temperature and stirred for another 16 hours.

Biological Activities and Therapeutic Potential

Substituted indene-1-carboxylic acids and their derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer properties of indene derivatives. Notably, metabolites of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been shown to possess antiproliferative effects. Research in this area has led to the synthesis of new indene derivatives with the aim of enhancing these anticancer properties.

Enzyme Inhibition

The indene scaffold has been successfully utilized to design inhibitors of various enzymes implicated in disease.

-

Succinate Dehydrogenase Inhibitors (SDHIs): Novel indene amino acid derivatives have been designed and synthesized as SDHIs, which are important in the agricultural sector as fungicides.

-

Topoisomerase I Inhibitors: Indenoisoquinoline derivatives have been synthesized and shown to act as topoisomerase I inhibitors, with demonstrated cytotoxicity against various cancer cell lines.

-

Cyclooxygenase (COX) Inhibition: As exemplified by Sulindac, the indene core is a known scaffold for COX inhibitors, which are the basis for many NSAIDs.

Other Biological Activities

Indene derivatives have also been reported to possess antimicrobial and antioxidant activities.

Quantitative Biological Data

The following tables summarize some of the reported quantitative biological data for substituted indene and indan-carboxylic acid derivatives. Due to the diverse nature of the targets and assays, a direct comparison across all compounds is not always feasible.

Table 1: Cytotoxicity of Indan-1-carboxylic Acid Derivatives

| Compound | Cell Line | LC50 (µg/mL) | Reference |

| Indan-1-carboxylic acid-3-semicarbazone | Brine shrimp nauplii | 6.43 | |

| Indan-1-acetic acid-3-semicarbazone | Brine shrimp nauplii | 1.96 | |

| Vincristine sulphate (Reference) | Brine shrimp nauplii | 0.33 |

Table 2: Topoisomerase I Inhibition and Cytotoxicity of an Indenoisoquinoline Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| WN191 | MDA-MB-231 (Triple-negative breast cancer) | 0.58 | |

| WN191 | HeLa (Cervical cancer) | 1.12 | |

| WN191 | DU-145 (Prostate cancer) | 0.80 | |

| WN191 | HCT116 (Colon cancer) | 0.53 | |

| WN191 | A549 (Lung cancer) | 1.09 | |

| WN198 (Copper complex of WN191) | MDA-MB-231 (Triple-negative breast cancer) | 0.37 | |

| WN198 (Copper complex of WN191) | HeLa (Cervical cancer) | 0.72 | |

| WN198 (Copper complex of WN191) | DU-145 (Prostate cancer) | 1.04 |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted indene-1-carboxylic acids exert their biological effects is crucial for rational drug design and development. While direct studies on indene-1-carboxylic acids are limited, research on structurally related indene derivatives provides valuable insights into potentially relevant signaling pathways.

Ras/Raf/MAPK Pathway

Derivatives of the indene-containing drug Sulindac have been shown to inhibit the tumorigenic Ras/Raf/MAPK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indene derivatives suggests a potential mechanism for their observed antiproliferative effects.

PI3K/Akt Signaling Pathway

A 3a-aza-cyclopenta[α]indene derivative has been shown to have enhanced therapeutic efficacy in lung cancer cells when combined with a PI3K inhibitor. This suggests that the indene derivative may induce cellular stress or damage that can be potentiated by blocking the pro-survival PI3K/Akt signaling pathway. This pathway is central to regulating cell survival, growth, and proliferation.

NF-κB Signaling Pathway

Given the anti-inflammatory properties of some indene derivatives (e.g., Sulindac), the NF-κB signaling pathway is another highly plausible target. The NF-κB pathway is a master regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory drugs. While direct evidence for the modulation of NF-κB by indene-1-carboxylic acids is currently lacking in the reviewed literature, it represents a logical and important area for future investigation.

Experimental and Drug Discovery Workflow

The discovery and development of novel substituted indene-1-carboxylic acids as therapeutic agents typically follows a structured workflow, from initial hit identification to preclinical evaluation.

This workflow involves:

-

Hit Identification: Large libraries of diverse indene derivatives are screened against a biological target of interest using high-throughput assays.

-

Hit-to-Lead: Promising "hits" are confirmed and their initial structure-activity relationships (SAR) are explored. A focused set of analogs is synthesized to improve potency and selectivity, leading to the identification of "lead" compounds.

-

Lead Optimization: The lead compounds undergo extensive medicinal chemistry efforts to optimize multiple properties simultaneously, including efficacy, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and safety (toxicology).

-

Preclinical Development: A single candidate compound is selected for formal preclinical development, which includes rigorous safety and toxicology studies under Good Laboratory Practice (GLP) to support an Investigational New Drug (IND) application for clinical trials.

Conclusion and Future Directions

Substituted indene-1-carboxylic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and they have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Future research in this area should focus on:

-

Elucidating Mechanisms of Action: Directly investigating the effects of substituted indene-1-carboxylic acids on key signaling pathways such as NF-κB, MAPK, and PI3K-Akt will be crucial for understanding their therapeutic potential and for guiding rational drug design.

-

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substitution patterns on the indene ring and modifications of the carboxylic acid group influence biological activity, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities reported for this scaffold suggest that their therapeutic potential may extend beyond the currently explored areas. Screening against a wider range of biological targets could uncover new and unexpected therapeutic opportunities.

By addressing these key areas, the scientific community can continue to unlock the full potential of substituted indene-1-carboxylic acids in the ongoing quest for new and improved medicines.

References

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a research chemical

An In-depth Technical Guide to 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of this compound, a research chemical with potential applications in organic synthesis and drug development. This guide consolidates available data on its physicochemical properties, outlines detailed synthetic protocols based on established chemical transformations, and presents available analytical data. Furthermore, it explores the potential biological context and research applications by examining structurally related compounds. This whitepaper is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction

This compound belongs to the indane class of compounds, which are bicyclic hydrocarbons consisting of a fused benzene and cyclopentane ring. The indane scaffold is a privileged structure found in various biologically active molecules and natural products.[1] The presence of both a methoxy group on the aromatic ring and a carboxylic acid on the saturated ring makes this molecule a versatile intermediate for creating more complex molecular architectures.[2] Its structure is particularly valuable for developing novel pharmaceutical agents, where the indane core can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[2] This guide aims to provide a detailed technical resource on this compound.

Physicochemical and Structural Data

While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be detailed. The structural information and predicted properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [4] |

| Monoisotopic Mass | 192.07864 Da | [3] |

| Predicted XlogP | 1.8 | [3] |

| SMILES | COC1=CC2=C(C=C1)C(CC2)C(=O)O | [3] |

| InChIKey | KWQZTFAAOCBAHM-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 5-Methoxy-1-indanone (Precursor)

This protocol is based on the intramolecular Friedel-Crafts acylation, a common method for synthesizing indanones.[1]

-

Acid Chloride Formation: To a solution of 3-(m-methoxyphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

Cyclization: Dissolve the crude acid chloride in a suitable solvent like dichloromethane or nitrobenzene. Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.[1]

-

Reaction & Work-up: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC). Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction & Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain pure 5-Methoxy-1-indanone.[1]

Proposed Protocol: Synthesis of this compound

This proposed protocol involves a two-step conversion from the indanone intermediate.

-

Nitrile Formation: Dissolve 5-Methoxy-1-indanone in a suitable solvent such as THF or DMSO. Add p-toluenesulfonylmethyl isocyanide (TosMIC) and a strong base like potassium tert-butoxide (t-BuOK) at low temperature. Allow the reaction to warm to room temperature and stir until the conversion is complete. This reaction, known as the van Leusen reaction, converts the ketone to a nitrile.[5]

-

Hydrolysis: To the crude 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Isolation: If using acid hydrolysis, cool the reaction mixture and collect the precipitated product by filtration. If using base hydrolysis, acidify the cooled reaction mixture with concentrated HCl to precipitate the carboxylic acid, then collect by filtration. Wash the solid with cold water and dry under vacuum to yield the final product.

Analytical Data

Experimental spectroscopic data for the title compound is not widely published. However, predicted mass spectrometry data provides insight into its expected fragmentation patterns.

Mass Spectrometry (Predicted)

The predicted collision cross-section (CCS) values for various adducts of the target molecule have been calculated, which are useful for mass spectrometry-based identification.

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 193.08592 | 139.6 |

| [M+Na]⁺ | 215.06786 | 147.8 |

| [M-H]⁻ | 191.07136 | 143.1 |

| [M]⁺ | 192.07809 | 140.3 |

| Data sourced from PubChem.[3] |

Spectroscopic Data of a Related Compound

For reference, spectroscopic data is available for the structurally similar compound 5-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid . It is critical to note the presence of an additional ketone group at the C3 position in this analogue, which will significantly alter its spectral characteristics compared to the title compound.

| Data Type | Observed Signals/Peaks |

| ¹³C NMR | Available in SpectraBase database.[6][7] |

| MS (GC) | Available in SpectraBase database.[6] |

| Note: This data is for a related compound and should be used for comparative purposes only. |

Potential Research Applications & Biological Context

While this compound has not been extensively studied for its biological activity, its core structure is present in molecules with significant pharmacological properties. This suggests its potential as a scaffold or intermediate in medicinal chemistry.

-

Scaffold for Drug Discovery: The rigid indane framework is an attractive starting point for synthesizing analogs for various therapeutic targets. Carboxylic acids are common in drug molecules, often serving as a key interaction point with biological receptors or improving pharmacokinetic properties.

-

Neuroprotective Agents: Structurally related 5-methoxyindole-2-carboxylic acid (MI2CA) has demonstrated potential neuroprotective properties in the context of stroke and Alzheimer's disease models.[8][9][10] This suggests that derivatives of the title compound could be explored for similar activities.

-

Anticancer Research: Benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potent antileukemic agents that induce apoptosis in cancer cells.[11][12] The bioisosteric relationship between the indane and benzimidazole ring systems could inspire the design of new anticancer agents based on the title compound's scaffold.

-

General Bioactivity: Phenolic and carboxylic acid moieties are frequently associated with antioxidant and antimicrobial properties.[13][14][15] The methoxy group can be readily demethylated to a phenol, opening avenues for developing derivatives with potential antioxidant activity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable intermediate in organic synthesis and pharmaceutical development.[1] The synthesis commences with the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid to yield 5-methoxy-1-indanone. Subsequent Reformatsky reaction with ethyl bromoacetate, followed by dehydration, reduction, and final hydrolysis, affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in organic and medicinal chemistry.

Introduction

This compound and its derivatives are important structural motifs found in various biologically active molecules. The indane core is a privileged scaffold in medicinal chemistry, and functionalized indanes are key intermediates in the synthesis of a range of therapeutic agents. This protocol outlines a reliable synthetic route to this compound, starting from readily available materials.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step sequence starting from 3-(4-methoxyphenyl)propanoic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-1-indanone

This step involves the intramolecular Friedel-Crafts cyclization of 3-(4-methoxyphenyl)propanoic acid.

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a stirred solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) portion-wise at 0 °C (ice bath).

-

After the addition is complete, warm the mixture to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into ice water with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-1-indanone.

Step 2: Synthesis of Ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate

This step utilizes a Reformatsky reaction to introduce the acetate group.

Materials:

-

5-Methoxy-1-indanone

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), add the activated zinc dust (1.5 equivalents) and a crystal of iodine to anhydrous THF.

-

Add a small amount of ethyl bromoacetate (1.2 equivalents) and heat gently to initiate the reaction (disappearance of iodine color).

-

Add the remaining ethyl bromoacetate dropwise to maintain a gentle reflux.

-

After the addition, stir the mixture for 30 minutes.

-

Cool the reaction mixture to room temperature and add a solution of 5-methoxy-1-indanone (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate

This step involves the dehydration of the tertiary alcohol followed by reduction of the resulting double bond.

Materials:

-

Crude ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol

Procedure (Dehydration):

-

Dissolve the crude product from Step 2 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours.

-

After cooling, wash the mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude unsaturated ester.

Procedure (Reduction):

-

Dissolve the crude unsaturated ester in ethanol.

-

Add 10% Pd/C (5 mol %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl ester from Step 3 in ethanol.

-

Add 10% aqueous sodium hydroxide solution and stir the mixture at room temperature overnight.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 3-(4-methoxyphenyl)propanoic acid | 5-Methoxy-1-indanone | Polyphosphoric acid | 80-90 |

| 2 | 5-Methoxy-1-indanone | Ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate | Ethyl bromoacetate, Zn | 75-85 |

| 3 | Ethyl 1-hydroxy-5-methoxy-2,3-dihydro-1H-indene-1-acetate | Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate | PTSA, H₂/Pd-C | 70-80 |

| 4 | Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate | This compound | NaOH, HCl | 90-98 |

Logical Relationship Diagram

Caption: Logical flow of the synthetic strategy.

References

Application Note: Analytical HPLC Method for 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

This application note details two high-performance liquid chromatography (HPLC) methods for the analysis of 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The first method is a reversed-phase HPLC-UV procedure for determining the purity of the compound. The second method describes the chiral separation of its enantiomers, which is crucial due to the different biological activities often exhibited by different stereoisomers.

1. Overview

This compound possesses a chiral center at the C1 position, making the separation and quantification of its enantiomers essential for drug development and quality control. The provided methods are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this compound.

Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₂O₃[2]

-

Molecular Weight: 192.21 g/mol [2]

-

Structure: Contains a chromophore (methoxy-substituted benzene ring) suitable for UV detection, and a carboxylic acid group which influences its solubility and chromatographic retention.

2. Experimental Protocols

Two distinct HPLC methods are presented below:

Method 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is intended for the quantitative determination of this compound and the detection of any process-related impurities.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: A standard reversed-phase C18 column is suitable for the separation of indane derivatives.[3]

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 275 nm |

Method 2: Chiral Separation of Enantiomers

This method is designed to separate and quantify the R- and S-enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral acids.[4]

Sample Preparation:

-